molecular formula C13H18BrNO4 B2633336 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide CAS No. 2175978-72-8

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide

Cat. No.: B2633336
CAS No.: 2175978-72-8
M. Wt: 332.194
InChI Key: UUSHNNXCDPZHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a bromine atom and a carboxamide group, which is further modified with a cyclopentylmethyl group containing a hydroxyethoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Amidation: The carboxylic acid derivative of the furan ring is converted to the corresponding carboxamide using reagents such as thionyl chloride (SOCl₂) followed by reaction with the appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The hydroxyethoxy and carboxamide groups may play crucial roles in binding to these targets, while the bromine atom may enhance the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(cyclopentylmethyl)furan-2-carboxamide: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.

    N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    5-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties.

Uniqueness

The presence of both the bromine atom and the hydroxyethoxy group in 5-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide makes it unique, providing a balance of reactivity and solubility that can be advantageous in various applications.

Properties

IUPAC Name

5-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4/c14-11-4-3-10(19-11)12(17)15-9-13(18-8-7-16)5-1-2-6-13/h3-4,16H,1-2,5-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHNNXCDPZHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(O2)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.